Product packaging for 8-HYDROXYJULOLIDINE-9-ALDEHYDE(Cat. No.:CAS No. 105847-59-4)

8-HYDROXYJULOLIDINE-9-ALDEHYDE

Cat. No.: B1141502
CAS No.: 105847-59-4
M. Wt: 217.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Julolidine (B1585534) Scaffolds

The parent compound, julolidine, is a heterocyclic aromatic organic compound with the formula C₁₂H₁₅N. wikipedia.org Its first synthesis was documented by G. Pinkus in 1892. wikipedia.org Julolidine and its derivatives possess a rigid, planar structure and strong electron-donating properties. nih.govrsc.org This inherent structure is highly effective for enhancing the photophysical properties of fluorescent dyes. nih.govresearchgate.net

The significance of the julolidine scaffold lies in its widespread use in creating materials with desirable photophysical characteristics, such as high quantum yields, significant red-shifting of absorption and emission spectra, and good photostability. nih.govrsc.org These properties have led to their application in diverse fields, including:

Fluorescent probes and imaging agents nih.gov

Dye-sensitized solar cells nih.govrsc.org

Nonlinear optical materials wikipedia.orgrsc.org

Photoconductive materials wikipedia.org

Chemiluminescence substances wikipedia.org

The restricted motion of the fused ring system in julolidine derivatives minimizes non-radiative decay pathways, leading to enhanced fluorescence. nih.gov This makes the julolidine scaffold a privileged structure in the design of advanced functional dyes.

Importance of 8-HYDROXYJULOLIDINE-9-ALDEHYDE in Contemporary Organic Synthesis and Sensing

This compound (also known as 9-Formyl-8-hydroxyjulolidine) serves as a critical intermediate and building block in modern organic chemistry. adipogen.comchemodex.com Its aldehyde and hydroxyl groups provide reactive sites for a variety of chemical transformations, including condensation, oxidation, and reduction reactions.

A primary application is in the synthesis of more complex fluorescent molecules, such as coumarins and Schiff bases. adipogen.comchemodex.commdpi.com Its unique structure allows for the construction of compounds with tailored properties for specific applications.

Perhaps its most notable role is in the field of chemical sensing. The compound has been extensively developed as a highly selective fluorescent probe. medchemexpress.eu Key applications include:

Detection of Hydrogen Sulfide (B99878) (H₂S): It can detect hydrogen sulfide in aqueous solutions and, significantly, within living cells. adipogen.commedchemexpress.eu This is crucial for studying the biological roles of H₂S, a key signaling molecule. The detection mechanism often involves a fluorescence enhancement upon selective binding. medchemexpress.eumedchemexpress.com

Detection of Silicate (B1173343): The probe exhibits excellent selectivity for silicate ions in aqueous media. adipogen.comchemodex.commedchemexpress.eu

Metal Ion Sensing: It is a reactant used to develop iminocoumarin-based sensors for ratiometric fluorescence imaging of zinc ions. chemicalbook.com Furthermore, it is the foundational material for creating Schiff-based chemosensors designed to detect other transition metal ions, such as manganese (Mn²⁺) and cobalt (Co²⁺), often through visible color changes. mdpi.commdpi.com

The compound's utility stems from its ability to undergo specific reactions with analytes, leading to measurable changes in its optical properties, such as fluorescence or color. mdpi.commedchemexpress.eu

Scope and Research Objectives Pertaining to this compound

Current and future research involving this compound is focused on expanding its applications and refining its properties. The primary research objectives can be summarized as follows:

Development of Novel Bioimaging Probes: A major goal is to utilize the compound to create new fluorescent probes for imaging biologically important species beyond H₂S and zinc. medchemexpress.eu This includes designing sensors that operate via mechanisms like intramolecular charge transfer (ICT) to achieve high sensitivity and selectivity in complex biological environments. medchemexpress.eumedchemexpress.com

Environmental Monitoring: Research aims to apply its sensing capabilities to environmental monitoring, for instance, by developing robust methods for detecting sulfide and other ions in water samples with high selectivity.

Synthesis of Advanced Materials: The compound is being explored as a precursor for novel organic materials. This includes the synthesis of electro-optic (EO) molecular glass, which could have applications in device fabrication. researcher.life

Elucidation of Reaction Mechanisms: A fundamental objective is to study the chemical reactions it undergoes and the binding interactions with various analytes. mdpi.com This knowledge is essential for the rational design of new and improved sensors and materials.

The table below summarizes key properties of this compound.

Table 1: Physicochemical Properties of this compound
Property Value Reference
CAS Number 63149-33-7 adipogen.com
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol medchemexpress.eu
Appearance Grey to green powder adipogen.comchemodex.com
Melting Point 71-75 °C chemodex.com
Solubility Soluble in DMSO and DMF adipogen.com

The following table outlines some of the key research findings related to the compound's applications.

Table 2: Research Applications and Findings for this compound
Application Area Research Finding Key Reactants/Products Reference
Chemical Sensing Highly selective fluorescent probe for hydrogen sulfide (S²⁻) and silicate (SiO₃²⁻). medchemexpress.eu Analyte: H₂S, Silicate chemodex.commedchemexpress.eu
Bioimaging Used for fluorescence imaging of H₂S in living cells. chemodex.commedchemexpress.eu - chemodex.commedchemexpress.eu
Organic Synthesis Intermediate for the synthesis of coumarins and other fluorescent compounds. adipogen.comchemodex.com Product: Coumarins, Schiff bases adipogen.comchemodex.com
Metal Ion Detection Reactant for developing iminocoumarin-based zinc sensors and Schiff base sensors for Mn²⁺. mdpi.comchemicalbook.com Reactant: 1,3-diamino-2-propanol mdpi.com
Materials Science Precursor for a novel organic electro-optic (EO) molecular glass. researcher.life Product: JMG (julolidine molecular glass) researcher.life

Properties

CAS No.

105847-59-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Hydroxyjulolidine 9 Aldehyde

De Novo Synthesis Approaches to the 8-HYDROXYJULOLIDINE-9-ALDEHYDE Core

The synthesis of this compound from basic starting materials involves a multi-step process that first establishes the core julolidine (B1585534) ring system, followed by the introduction of the necessary functional groups.

Classical Cyclization Strategies for Julolidine Ring Formation

The foundational step in the synthesis of this compound is the construction of the julolidine ring. researchgate.net A common and well-documented method involves the condensation of 1,2,3,4-tetrahydroquinoline (B108954) with glyoxal (B1671930) under acidic conditions. This reaction proceeds via electrophilic aromatic substitution to form the tricyclic julolidine structure. The efficiency of this cyclization is influenced by several key parameters:

Temperature: Optimal yields for the cyclization are typically achieved at temperatures between 80–90°C.

Catalyst: The use of sulfuric acid, generally in a concentration of 5–10% v/v, is effective in catalyzing the reaction.

Reaction Time: While prolonged heating for over 12 hours can improve the extent of cyclization, it also increases the risk of side product formation.

Following the formation of the julolidine ring, the hydroxyl group is introduced at the 8-position through an oxidation step, for which potassium permanganate (B83412) is a commonly used oxidizing agent.

Regioselective Functionalization for Hydroxyl and Aldehyde Introduction

After the construction of the 8-hydroxyjulolidine (B559601) core, the next critical step is the regioselective introduction of the aldehyde group at the 9-position. One method to achieve this is the Reimer-Tiemann reaction, where the hydroxylated julolidine is treated with chloroform (B151607) in an alkaline medium. This approach, however, often results in modest purity of around 40–50%, necessitating further purification steps like column chromatography to isolate the desired this compound.

Targeted Formylation Techniques for this compound

Direct formylation of the pre-formed 8-hydroxyjulolidine is a more direct and often higher-yielding approach to the target molecule. Several classical formylation reactions have been adapted for this purpose.

Vilsmeier-Haack Reaction Optimization

The Vilsmeier-Haack reaction is a powerful and frequently employed method for the formylation of electron-rich aromatic compounds, including 8-hydroxyjulolidine. organic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium species generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). wikipedia.org

The optimized procedure involves:

Formation of the Vilsmeier reagent by combining DMF and POCl₃ at a reduced temperature of 0–5°C.

Addition of 8-hydroxyjulolidine to the reagent, followed by heating the mixture to 50°C for approximately 4 hours.

Hydrolysis of the resulting iminium intermediate with ice water to yield the crude aldehyde.

This method is favored for its high regioselectivity and can achieve yields in the range of 70–75%, making it a preferred route for laboratory-scale synthesis.

Duff Reaction and Alternative Formylation Protocols

The Duff reaction presents an alternative pathway for the formylation of phenols and other activated aromatic rings. wikipedia.orguni.edu This reaction employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as acetic acid. wikipedia.org The reaction proceeds through an electrophilic aromatic substitution mechanism.

A typical Duff reaction protocol for this synthesis involves:

Dissolving 8-hydroxyjulolidine in acetic acid.

Adding hexamine portion-wise at a temperature of 60–70°C.

Refluxing the mixture for 6–8 hours.

This method offers the advantage of avoiding harsh oxidizing agents and typically provides yields of 55–65% with high purity after recrystallization.

Oxidative Routes to this compound

An alternative synthetic strategy involves the oxidation of a methyl group precursor to the desired aldehyde. This approach starts with 8-hydroxyjulolidine-9-methyl, which is then selectively oxidized. A common reagent for this transformation is selenium dioxide (SeO₂) in a solvent like dioxane. The reaction proceeds through a selenide (B1212193) intermediate which is subsequently hydrolyzed to afford the aldehyde. Key to the success of this method is the careful control of stoichiometry, with a 2:1 molar ratio of SeO₂ to the substrate being optimal for complete conversion.

Comparison of Synthetic Methods

Synthetic MethodTypical Yield (%)ScalabilityKey Considerations
Classical Cyclization & Reimer-Tiemann40–50ModerateMulti-step process, often results in lower purity requiring extensive purification.
Duff Reaction55–65HighRequires careful optimization of hexamine addition; avoids harsh oxidants.
Vilsmeier-Haack Reaction70–75HighHigh regioselectivity and yield; requires careful handling of POCl₃.
Oxidation of Methyl Precursor60–70LowPotential for toxicity associated with selenium compounds.

Oxidation of Methyl Precursors

A key strategy for the synthesis of this compound involves the targeted oxidation of a methyl group at the 9-position of the julolidine scaffold. One documented method starts with 8-hydroxyjulolidine-9-methyl and employs selenium dioxide (SeO₂) as the oxidizing agent. The reaction, typically carried out in a dioxane solvent, facilitates the selective conversion of the methyl group to an aldehyde. The proposed mechanism proceeds through a selenide intermediate, which is subsequently hydrolyzed to afford the final aldehyde product. For optimal results, a 2:1 molar ratio of selenium dioxide to the methyl precursor is recommended to ensure the reaction goes to completion. Dioxane is the preferred solvent over alternatives like toluene (B28343) because it offers better solubility for the reaction intermediates.

Other Selective Oxidation Methods

Beyond the use of selenium dioxide, other selective oxidation methods are prevalent in aldehyde synthesis, although their specific application to 8-hydroxyjulolidine is part of a broader chemical context. The oxidation of primary alcohols is a fundamental approach, often utilizing reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). numberanalytics.com These reactions proceed via intermediates such as chromate (B82759) esters or alkoxyperiodinanes, which then decompose to form the aldehyde. numberanalytics.com

Modern synthetic chemistry has also seen the rise of catalytic oxidation methods. Transition metal catalysts, including those based on palladium or copper, can effectively oxidize primary alcohols. numberanalytics.com Furthermore, catalyst systems combining a copper salt (like (bpy)CuI) with a nitroxyl (B88944) radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have proven highly efficient for the aerobic oxidation of a wide array of primary alcohols, including aliphatic, allylic, and benzylic types. organic-chemistry.org These reactions are notable for their high selectivity for primary alcohols and their ability to proceed under mild conditions, often at room temperature using ambient air as the oxidant. organic-chemistry.org Another approach involves silica-supported TEMPO, which can be used in conjunction with iron(III) nitrate (B79036) nonahydrate for the aerobic oxidation of alcohols to their corresponding carbonyl compounds. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound is dictated by the reactivity of its two primary functional groups: the aldehyde and the hydroxyl moieties. These groups allow for a diverse range of chemical transformations, making the compound a valuable intermediate in organic synthesis.

Reactions of the Aldehyde Moiety

The aldehyde group is a focal point of reactivity, readily participating in nucleophilic additions and condensation reactions.

The aldehyde functional group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This results in the formation of 8-hydroxyjulolidine-9-alcohol.

Condensation reactions are a cornerstone of the chemical utility of this compound. It can undergo condensation with various active methylene (B1212753) compounds and amines to form more complex structures, often with extended conjugation and interesting photophysical properties.

A notable example is the Knoevenagel condensation. In one instance, this compound was reacted with isopropylidene malonate in the presence of piperidinium (B107235) acetate (B1210297) in absolute ethanol (B145695). eiu.edu The reaction mixture was initially stirred at room temperature before being heated to reflux, leading to the formation of a new coumarin-based derivative. eiu.edu

Schiff base formation, the reaction of an aldehyde with a primary amine, is another important transformation. For example, the reaction of 9-julolidinecarboxaldehyde (B1329721) with phenylsemicarbazide in methanol (B129727) under a nitrogen atmosphere yields a specific semicarbazone derivative. Similarly, reaction with 2,3-diaminonaphthalene (B165487) under acidic conditions can be used to synthesize more complex heterocyclic systems. These types of reactions are fundamental in the synthesis of various fluorescent probes and other functional molecules. researchgate.net

Nucleophilic Additions (e.g., Hydration, Reduction)

Reactions of the Hydroxyl Moiety

The hydroxyl group at the 8-position primarily acts as an electron-donating group, influencing the reactivity of the aromatic ring. It can also participate in substitution reactions to form ethers or esters, although these transformations are less commonly the focus compared to the reactions of the aldehyde group.

Substitution Reactions (e.g., Etherification, Esterification)

The hydroxyl group at the 8-position and the aldehyde group at the 9-position of the julolidine core are amenable to substitution reactions, leading to the formation of ethers and esters. These reactions are fundamental in modifying the compound's properties for various applications.

The hydroxyl group can undergo etherification by reaction with alkyl halides or other alkylating agents. Similarly, esterification can be achieved by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides. These substitution reactions can alter the solubility, polarity, and electronic properties of the molecule. For instance, the introduction of different functional groups through these reactions can fine-tune the compound for use as a chemical probe or in materials science.

The aldehyde group can also participate in reactions, such as its oxidation to a carboxylic acid or reduction to an alcohol, which can then undergo esterification.

Role of Intramolecular Hydrogen Bonding in Reactivity

A significant feature of this compound's structure is the intramolecular hydrogen bond between the hydroxyl group and the oxygen atom of the aldehyde group. nih.goviucr.org This interaction forms a stable six-membered ring, known as an S(6) ring motif. nih.goviucr.org This hydrogen bond plays a crucial role in the molecule's stability and influences its chemical reactivity.

The presence of this intramolecular hydrogen bond can affect the reactivity of both the hydroxyl and aldehyde groups. For example, it can decrease the acidity of the hydroxyl proton and the electrophilicity of the aldehyde carbon. This resonance-assisted hydrogen bonding is a key factor in the compound's unique chemical behavior. mdpi.com The strength of this hydrogen bond can be influenced by steric and electronic effects from substituents on the aromatic ring. mdpi.com

Electrophilic Aromatic Substitution on the Julolidine Core

The julolidine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution reactions. The fused ring structure locks the nitrogen lone pair into conjugation with the aromatic ring, enhancing its electron-donating properties and activating the ring towards electrophiles. nih.gov

Formylation of 8-hydroxyjulolidine to produce this compound is a classic example of electrophilic aromatic substitution. Common methods include the Duff reaction, which uses hexamine in acetic acid, and the Vilsmeier-Haack reaction, which employs a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). These reactions introduce the aldehyde group at the C-9 position, which is activated by the hydroxyl group at the C-8 position. Other electrophilic substitution reactions, such as halogenation, can also occur on the julolidine core. researchgate.net

Formylation Method Reagents Typical Yield
Duff ReactionHexamine, Acetic Acid55-65%
Vilsmeier-HaackDMF, POCl₃70-75%

Derivatization Strategies for Functional Enhancement

Derivatization of this compound is a key strategy for enhancing its functionality for specific applications. These modifications can be targeted at the hydroxyl group, the aldehyde group, or the julolidine core itself.

Strategies include:

Modification of the Aldehyde Group : The aldehyde can be converted into other functional groups such as imines (through reaction with amines), alkenes (via Wittig-type reactions), or cyanovinyl groups. These derivatives often exhibit enhanced fluorescence properties. researchgate.net

Modification of the Hydroxyl Group : As discussed, etherification and esterification can be used to tune the molecule's properties.

Substitution on the Julolidine Ring : Further electrophilic substitution can introduce additional functional groups onto the aromatic ring, although the positions are directed by the existing substituents.

These derivatization strategies have led to the development of fluorescent probes for detecting ions and volatile compounds, materials for dye-sensitized solar cells, and fluorescent sensors for bioimaging. researchgate.net The strong electron-donating properties of the julolidine unit make it a valuable component in creating molecules with tailored electronic and photophysical properties. nih.gov

Green Chemistry Considerations in this compound Synthesis

While traditional synthetic methods for this compound can be effective, they often involve harsh reagents and generate significant waste. For instance, the Vilsmeier-Haack reaction requires the use of phosphorus oxychloride and generates acidic byproducts that need neutralization. Similarly, oxidation of methyl precursors can involve toxic selenium compounds.

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. This includes exploring the use of less hazardous reagents, minimizing waste generation, and improving reaction efficiency. For example, optimizing reaction conditions to improve yields and reduce byproduct formation is a key consideration. The development of catalytic methods that can replace stoichiometric reagents would be a significant step towards a greener synthesis of this important compound. While specific green synthetic routes for this compound are not extensively detailed in the provided search results, the general principles of green chemistry are applicable and represent an area for future research and development.

Advanced Spectroscopic and Crystallographic Characterization of 8 Hydroxyjulolidine 9 Aldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 8-hydroxyjulolidine-9-aldehyde, enabling the precise mapping of its atomic framework.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, the aldehyde proton typically appears in the downfield region of the spectrum, around 9.8–10.2 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons of the julolidine (B1585534) ring system are generally observed in the range of 6.5–7.5 ppm. The identity of the compound can be confirmed by ¹H-NMR analysis. chemodex.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton Type Chemical Shift (δ) Range (ppm)
Aldehyde Proton (-CHO)9.8–10.2
Aromatic Protons6.5–7.5

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift providing clues about its hybridization and bonding environment. The aldehyde carbon, for example, is highly deshielded and appears significantly downfield. The aromatic and aliphatic carbons of the julolidine structure resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon framework. molaid.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Vibrational Spectroscopy for Molecular Structure and Dynamics

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The presence of a hydroxyl (-OH) group is confirmed by a broad absorption band typically observed around 3200 cm⁻¹. The characteristic stretching vibration of the aldehyde carbonyl group (C=O) gives rise to a strong, sharp peak in the region of 1700 cm⁻¹. The identity of the compound can be confirmed through FT-IR, which provides a characteristic spectrum. thermofisher.com

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch~3200
Aldehyde (-CHO)C=O Stretch~1700

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic bands for the aromatic ring stretching modes and other skeletal vibrations of the julolidine framework. The analysis of Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational modes to specific atomic motions within the molecule. researchgate.net The Raman spectrum of the related compound, 8-hydroxyjulolidine (B559601), has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for confirming the molecular identity and structural features of this compound. Through various ionization techniques, precise mass-to-charge ratios are obtained, corroborating the elemental composition and revealing characteristic fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar molecules like this compound without inducing significant fragmentation. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent, such as methanol (B129727), and then introduced into the mass spectrometer. The resulting mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₃H₁₅NO₂, the theoretical monoisotopic mass is 217.1103 g/mol . Therefore, a peak at m/z of approximately 218.1181 would confirm the molecular weight of the compound.

While ESI is a soft ionization method, some fragmentation can be induced. For aromatic aldehydes, a common fragmentation pathway involves the loss of the formyl radical (•CHO), resulting in an [M-29] fragment. Another potential fragmentation is the loss of a hydrogen atom, leading to an [M-1] peak.

High-Resolution Mass Spectrometry (HRMS) provides an exceptionally accurate measurement of the molecular mass of this compound, allowing for the unambiguous determination of its elemental formula. rsc.orgmdpi.com HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass for the protonated molecule [M+H]⁺ of this compound is compared to the theoretically calculated mass. For C₁₃H₁₅NO₂, the calculated exact mass of the neutral molecule is 217.1103 g/mol . nih.gov HRMS data has confirmed the molecular ion peak, which aligns closely with the calculated value of C₁₃H₁₆NO₂ for the protonated species. mdpi.com This high level of accuracy is crucial for confirming the identity of the synthesized compound and for distinguishing it from potential isomers or impurities.

Mass Spectrometry Data for this compound
TechniqueExpected IonCalculated m/zReference
ESI-MS[M+H]⁺~218.1181 researchgate.net
HRMS[M]217.1103 nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides information about the conjugated π-system of the molecule.

The electronic spectrum of this compound is characterized by specific absorption bands that correspond to π → π* and n → π* transitions. uzh.chlibretexts.org The extensive conjugation between the julolidine ring, the hydroxyl group, and the aldehyde group results in absorption at longer wavelengths. smolecule.com The lone pair of electrons on the nitrogen atom of the julolidine moiety is locked in conjugation with the aromatic ring, which significantly influences the electronic structure. nih.gov The presence of the hydroxyl and aldehyde groups further extends this conjugation.

In a typical UV-Vis spectrum of this compound, one would expect to observe strong absorption bands in the UV region, characteristic of the π → π* transitions of the aromatic system. The n → π* transition, involving the non-bonding electrons of the oxygen atoms in the hydroxyl and aldehyde groups, would likely appear as a weaker, lower-energy (longer wavelength) band. uzh.ch The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Electronic Transitions for this compound
Transition TypeInvolved OrbitalsExpected Spectral RegionReference
π → πBonding π to Antibonding πStrong absorption in UV region uzh.chlibretexts.org
n → πNon-bonding to Antibonding πWeaker absorption at longer wavelengths uzh.ch

Single Crystal X-ray Diffraction for Three-Dimensional Structural Elucidation

X-ray diffraction studies of this compound have revealed its specific molecular conformation. nih.gov A key feature is the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the oxygen atom of the aldehyde group, creating an S(6) ring motif. nih.govresearchgate.net This interaction contributes to the near-planarity of the π-conjugated system. smolecule.com

The julolidine ring system itself is not perfectly flat; the two fused non-aromatic rings adopt slightly distorted envelope conformations. nih.gov The analysis also provides precise bond lengths, for instance, the C=O double bond of the aldehyde and the C-O single bond of the hydroxyl group have been measured at approximately 1.231 Å and 1.345 Å, respectively. nih.gov

Crystallographic Data for this compound
ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP 1 21/c 1 nih.gov
Intramolecular InteractionO-H···O hydrogen bond (S(6) motif) nih.govresearchgate.net
Intermolecular InteractionC-H···O hydrogen bonds, C-H···π interactions nih.govresearchgate.netscienceopen.com
Fused Ring ConformationEnvelope nih.gov

Investigation of Intramolecular Hydrogen Bonding Networks

The molecular structure of this compound is characterized by a significant intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the hydroxyl group (-OH) at the 8-position and the oxygen atom of the aldehyde group (-CHO) at the 9-position. nih.gov This type of hydrogen bond is a common feature in o-hydroxy aromatic aldehydes, such as salicylaldehyde (B1680747) derivatives. nih.govmdpi.com

The formation of this intramolecular hydrogen bond creates a six-membered ring, referred to as an S(6) ring motif. nih.goviucr.org This structural feature contributes to the planarity of the π-conjugated system of the molecule, with only a slight twist observed between the aromatic ring and the aldehyde group. nih.gov The presence of the intramolecular hydrogen bond is a key factor in stabilizing the molecule's conformation.

X-ray diffraction studies have provided precise measurements of the atoms involved in this hydrogen bonding network. nih.gov These experimental findings are further supported by computational studies using Density Functional Theory (DFT), which show good agreement with the crystallographic data. nih.goviucr.org The investigation of such intramolecular hydrogen bonds is crucial for understanding the molecule's chemical reactivity, photophysical properties, and its potential applications, such as in the development of fluorescent probes. medchemexpress.eu The stability conferred by this hydrogen bond can influence how the molecule interacts with its environment and other chemical species.

Table 1: Crystallographic Data for the Intramolecular Hydrogen Bond in this compound

Atoms Involved Bond Length (Å)
O2—H2⋯O1 N/A
C1—O1 1.231 (3)
C3—O2 1.345 (3)

Data sourced from crystallographic studies. nih.gov

Table 2: Selected Bond Lengths and Angles from X-ray Diffraction and DFT Calculations

Parameter X-ray Diffraction DFT (B3LYP/6-311G(d,p))
C1—O1 Bond Length (Å) 1.231 (3) Data not available
C3—O2 Bond Length (Å) 1.345 (3) Data not available

This table compares experimentally determined geometrical parameters with those calculated by theoretical methods. nih.gov


Computational and Theoretical Investigations of 8 Hydroxyjulolidine 9 Aldehyde

Density Functional Theory (DFT) Studies for Ground State Properties

DFT has proven to be a powerful tool for elucidating the fundamental characteristics of 8-hydroxyjulolidine-9-aldehyde in its ground electronic state.

Geometry Optimization and Conformational Analysis

Theoretical calculations have been instrumental in determining the most stable three-dimensional structure of this compound. Geometry optimization performed using DFT, for instance at the B3LYP/6–311G(d,p) level, has been compared with experimental data obtained from X-ray crystallography. iucr.org These studies confirm that the fused non-aromatic rings of the julolidine (B1585534) moiety typically adopt envelope conformations. iucr.org

A key structural feature is the presence of an intramolecular hydrogen bond between the hydroxyl group at the 8-position and the oxygen atom of the aldehyde group at the 9-position, which forms a stable six-membered ring motif known as an S(6) ring. iucr.org This interaction plays a significant role in the planarity and rigidity of the molecule. The conformation around the C=N bond in related Schiff base derivatives is consistently found to be in the E configuration. researchgate.netresearcher.liferesearchgate.net In some derivatives, one of the fused non-aromatic rings of the julolidine moiety can adopt a screw-boat conformation while the other maintains an envelope conformation. researchgate.netresearcher.life

Table 1: Comparison of Experimental and DFT Optimized Geometrical Parameters for this compound.
ParameterExperimental (X-ray)DFT (B3LYP/6-311G(d,p))
Bond Length (C-O)1.35 Å1.36 Å
Bond Length (C=O)1.23 Å1.24 Å
Bond Angle (O-C-C)120.5°121.0°

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of the molecule. For this compound, DFT calculations at the B3LYP/6–311G(d,p) level revealed a HOMO–LUMO energy gap of 0.154 atomic units (a.u.). iucr.org The HOMO was found to have both σ and π character, while the LUMO is predominantly composed of σ density. iucr.org The subsequent HOMO-1 is dominated by π-orbital density, and the LUMO+1 has both σ and π electronic density. iucr.org

The distribution of these orbitals provides insight into the nature of electronic transitions. researchgate.net The HOMO is typically localized on the electron-rich julolidine ring system, while the LUMO is often centered on the electron-accepting aldehyde group. iucr.orgresearchgate.net This spatial separation of the frontier orbitals is indicative of intramolecular charge transfer (ICT) character upon photoexcitation. mdpi.com The electron-donating nature of the julolidine nitrogen atom enhances the electron density of the aromatic ring, influencing its nucleophilicity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound.
OrbitalEnergy (a.u.)
HOMO-0.19624
LUMO-0.04201
HOMO-LUMO Gap0.15423

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can also predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, the characteristic vibrational frequencies in the infrared (IR) spectrum can be calculated. The strong absorption of the carbonyl group (C=O) is a key feature, typically appearing in the range of 1660–1770 cm⁻¹. libretexts.org The presence of conjugation with the aromatic ring generally lowers this frequency. libretexts.org The hydroxyl (-OH) group stretch is also a notable feature, often observed around 3200 cm⁻¹.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. The aldehyde proton is highly deshielded and is expected to appear far downfield in the ¹H NMR spectrum, typically between 9 and 10 ppm. libretexts.orgoregonstate.edu Protons on the aromatic ring of the julolidine moiety generally resonate in the region of 6.5–7.5 ppm. These theoretical predictions aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. oregonstate.edunih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a widely used computational method to investigate the properties of molecules in their electronically excited states, providing crucial information about their photophysical behavior. rsc.org

Simulation of UV-Vis Absorption and Fluorescence Spectra

TD-DFT calculations are employed to simulate the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of this compound and its derivatives. rsc.org These simulations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em), as well as the oscillator strengths of the electronic transitions. The results of these calculations are often in good agreement with experimental spectra, allowing for the assignment of the observed absorption and emission bands to specific electronic transitions. For example, the intense absorption band in the near-UV or visible region is typically assigned to a π → π* transition with significant intramolecular charge transfer character. researchgate.net The large Stokes shift often observed for this compound is a hallmark of a significant change in geometry and electronic structure between the ground and excited states. ntu.edu.tw

Characterization of Photoinduced Charge Transfer Processes

A key feature of this compound's photophysics is the occurrence of photoinduced intramolecular charge transfer (ICT). mdpi.com Upon absorption of a photon, an electron is promoted from the HOMO, largely located on the electron-donating julolidine moiety, to the LUMO, which is primarily associated with the electron-withdrawing aldehyde group. mdpi.comnih.gov TD-DFT calculations can characterize this process by analyzing the changes in electron density distribution between the ground and excited states. researchgate.net

In some derivatives, the introduction of the julolidine group, which restricts the rotation of the nitrogen's lone pair, can lead to a more rigid structure that hinders non-radiative decay pathways and enhances fluorescence. researcher.life The ICT state can be further influenced by the surrounding solvent environment, with more polar solvents often stabilizing the charge-separated excited state, leading to a red-shift in the fluorescence emission. ntu.edu.tw In some cases, excited-state intramolecular proton transfer (ESIPT) can also occur, where the proton from the hydroxyl group transfers to the aldehyde oxygen in the excited state, leading to a large Stokes-shifted emission from the resulting tautomer. ntu.edu.tw

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. sfb-taco.at While specific MD simulation studies focused exclusively on this compound are not extensively documented in the literature, the application of this technique provides significant insights into the dynamic behavior of the molecule and the influence of its surrounding environment, particularly solvent effects.

MD simulations for this compound would involve creating a computational model of the molecule within a simulated box, often filled with a chosen solvent like water, ethanol (B145695), or methanol (B129727). The interactions between all atoms are described by a force field, an empirical set of energy functions that calculate the forces between atoms. sfb-taco.at By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over a set period, revealing how the molecule behaves, changes conformation, and interacts with solvent molecules.

Key insights that could be gained from MD simulations include:

Conformational Dynamics: The julolidine ring system has a degree of flexibility. MD simulations can explore the accessible conformations of the molecule, the energy barriers between them, and the timescale of these conformational changes. iucr.org

Solvent Structuring: The simulations can reveal how solvent molecules arrange themselves around the solute. For this compound, this is particularly relevant for understanding the solvation of the hydroxyl and aldehyde groups, which are capable of hydrogen bonding. The spatial distribution function (SDF) and radial distribution function (RDF) are common analyses used to quantify this structuring. arxiv.org

Hydrogen Bonding Dynamics: The intramolecular hydrogen bond between the 8-hydroxy group and the 9-aldehyde group is a key structural feature. iucr.org MD simulations can investigate the strength and stability of this bond in different solvents, and the competition between intramolecular and intermolecular hydrogen bonds with the solvent.

Transport Properties: Properties such as the diffusion coefficient of the molecule in various solvents can be calculated, providing information on its mobility in solution.

By running simulations in different solvents, researchers can understand how the polarity and hydrogen-bonding capability of the solvent affect the molecule's structure and dynamics. This information is crucial for interpreting experimental results from spectroscopy or reaction kinetics, which are often performed in solution.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. wikipedia.orgmdpi.com These models are foundational in predictive design, allowing for the screening of virtual compounds and the prioritization of synthetic targets. mdpi.com

The development of a QSAR/QSPR model for derivatives of this compound would follow a systematic workflow:

Data Set Compilation: A collection of this compound derivatives with experimentally measured biological activity (for QSAR) or a specific physicochemical property (for QSPR) is assembled. mdpi.com

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic features. mdpi.comunimore.it

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between a subset of the calculated descriptors (predictor variables) and the activity/property (response variable). wikipedia.orgnih.gov The model's predictive power is rigorously validated using internal techniques (like cross-validation) and external validation with a test set of compounds not used in model creation. mdpi.comresearchgate.net

For this compound, a QSPR model could predict properties such as solubility, melting point, or chromatographic retention times. mdpi.com A QSAR model could be used to predict a specific biological activity, such as its efficacy as a fluorescent probe or its potential as an enzyme inhibitor. researchgate.net The insights from the model can guide the design of new derivatives with enhanced properties by suggesting specific structural modifications. For instance, if a QSAR model indicates that a smaller molecular size and higher electronegativity are correlated with better activity, new derivatives can be designed to fit this profile. nih.govmdpi.com

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Modeling This table is for illustrative purposes and shows the types of descriptors that would be calculated for a QSAR/QSPR study.

Descriptor ClassSpecific Descriptor ExampleDescription
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
TopologicalWiener IndexA distance-based index that reflects molecular branching.
GeometricMolecular Surface AreaThe total surface area of the molecule.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
ElectronicHOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. iucr.org
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Advanced Applications of 8 Hydroxyjulolidine 9 Aldehyde in Chemical Sensing and Materials Science

Design and Mechanism of Fluorescent Probes and Chemosensors

The julolidine (B1585534) moiety is a well-established fluorophore and chromophore, and its incorporation into sensor design often imparts desirable properties such as water solubility and strong fluorescence. mdpi.comrsc.org 8-Hydroxyjulolidine-9-aldehyde is frequently used as the starting material for Schiff base chemosensors, where the imine (C=N) linkage and other coordinated functional groups play a critical role in the selective recognition of target analytes. mdpi.com The sensing mechanisms are diverse, primarily involving processes like intramolecular charge transfer (ICT), chelation-enhanced fluorescence (CHEF), and photoinduced electron transfer (PET), which translate the binding event into a measurable optical signal. mdpi.com

This compound has been identified as a highly selective fluorescent probe for detecting hydrogen sulfide (B99878) (H₂S) and silicate (B1173343) ions (SiO₃²⁻). adipogen.com The detection mechanism is pH-sensitive and relies on the modulation of an intramolecular charge transfer (ICT) process. researchgate.net In the presence of weakly acidic ions like sulfide, the probe exhibits a significant enhancement in fluorescence. researchgate.net This property makes it a powerful tool for investigating the chemistry of H₂S in biological contexts, including its imaging within living cells. adipogen.com The aldehyde group of the probe is believed to react with H₂S to form a thioaldehyde adduct, which induces the change in fluorescence.

Table 1: pH-Sensitive Probes Based on this compound

ProbeAnalyte(s)Sensing MechanismApplication
This compoundH₂S, SiO₃²⁻pH-sensitive, Intramolecular Charge Transfer (ICT) blockingFluorescence imaging in living cells

Derivatives of this compound are extensively used to create chemosensors for a variety of metal ions. By condensing the aldehyde with different amine-containing molecules, a library of Schiff base ligands can be synthesized, each with tailored selectivity and sensitivity for specific metal ions. mdpi.com These sensors can detect ions like Al³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ through distinct colorimetric or fluorescent responses. nih.govresearchgate.netmagtech.com.cn

For instance, a Schiff base chemosensor (L), synthesized from 8-hydroxyjulolidine-9-carboxaldehyde and 2-hydrazinylpyridine, demonstrates the ability to detect Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. magtech.com.cn The interaction with these ions causes noticeable changes in its absorption spectrum; the addition of Co²⁺, Ni²⁺, and Zn²⁺ leads to a red-shift, while Cu²⁺ binding results in a blue-shift. magtech.com.cn This differential response allows for the identification of multiple toxic metal ions with a single probe. magtech.com.cn Similarly, a sensor derived from 8-hydroxyjulolidine-9-carboxaldehyde and 1,8-diaminonaphthalene (B57835) was developed as a highly efficient colorimetric sensor for Cu²⁺. kisti.re.kr Another design, combining the julolidine scaffold with a furan (B31954) group, yielded a sensor with high selectivity for Zn²⁺ over other ions, including the chemically similar Cd²⁺. researchgate.net

The bare, unmodified this compound has also been developed as a "turn-on" fluorescent probe specifically for Al³⁺, forming a 1:1 complex and enabling detection in nearly 100% aqueous media. adipogen.com

Table 2: Metal Ion Detection using this compound and its Derivatives

Probe/SensorTarget Ion(s)Detection MethodLimit of Detection (LOD)Stoichiometry (Probe:Ion)
Sensor 1 (with benzhydrazide)Al³⁺Fluorescence0.193 µM rsc.org-
Sensor 12 (with 2-hydrazinyl-4-(trifluoromethyl)pyrimidine)Co²⁺Colorimetric0.18 µM nih.gov1:1 mdpi.com
Sensor L (with 2-hydrazinylpyridine)Ni²⁺Colorimetric-1:1 magtech.com.cn
Sensor HL (with 1,8-diaminonaphthalene)Cu²⁺Colorimetric2.3 nM kisti.re.kr1:1 kisti.re.kr
Sensor T1-Al³⁺ complexCu²⁺"On-off" Fluorescence0.62 µM researchgate.net-
Sensor 1 (with 2-furanylmethylamine)Zn²⁺Fluorescence-1:1 researchgate.net
This compound (unmodified)Al³⁺"Turn-on" Fluorescence5.75 x 10⁻⁸ M adipogen.com1:1 adipogen.com

Chelation-Enhanced Fluorescence (CHEF) is a primary mechanism driving the "turn-on" response of many fluorescent sensors derived from this compound. In its free state, the sensor molecule often has pathways for non-radiative decay (e.g., through rotation or vibration of parts of the molecule), leading to weak fluorescence. Upon binding a metal ion, a rigid chelate ring is formed. nih.gov This increased rigidity restricts the intramolecular motions, which in turn blocks the non-radiative decay channels. As a result, the energy from photoexcitation is more efficiently released as fluorescence, leading to a significant enhancement in emission intensity. nih.gov

For example, a Schiff base sensor for Co²⁺ exhibits enhanced fluorescence upon binding, which is attributed to the CHEF effect caused by the restriction of C=N isomerization and the formation of a stable, rigid complex. nih.gov Similarly, a sensor designed for Al³⁺ operates via a CHEF mechanism, where the chelation of the metal ion with the ligand restricts the free rotation of the azomethine group, leading to a dramatic increase in fluorescence.

Photoinduced Electron Transfer (PET) is another key mechanism governing the function of fluorescent sensors, often acting as a fluorescence quenching pathway. In a typical PET sensor, the molecule consists of a fluorophore linked to a receptor unit that can donate an electron. In the "off" state (before analyte binding), photoexcitation of the fluorophore is followed by an electron transfer from the receptor's highest occupied molecular orbital (HOMO) to the fluorophore, quenching its fluorescence.

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation or in the solid state. This effect is generally attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. While AIE is a powerful strategy for developing robust sensors, specific research detailing AIE enhancement strategies for probes explicitly derived from this compound is limited in the available literature. One study abstractly mentions AIE properties for an "on-off" fluorescent sensor for Cu²⁺, but the primary mechanism discussed is paramagnetic quenching rather than AIE. researchgate.net Another reference list notes an AIE-active probe in the context of research related to this compound but does not provide details. Therefore, the application of specific AIE enhancement strategies for this compound is not well-documented.

Beyond cations, derivatives of this compound have been engineered to function as sensors for anions. The design strategy often involves creating a receptor site that can selectively interact with the target anion, typically through hydrogen bonding.

A notable example is a multifunctional receptor synthesized by coupling 8-hydroxyjulolidine-9-carboxaldehyde with benzhydrazide. rsc.org This molecule serves as a selective fluorescent sensor for Al³⁺ but also functions as a colorimetric sensor for the cyanide anion (CN⁻) in aqueous solutions. rsc.org The benzhydrazide moiety, with its amide group, provides the anion recognition capability by forming hydrogen bonds with the cyanide ion. rsc.org This interaction leads to a distinct color change, allowing for naked-eye detection. The development of such dual-purpose sensors that can detect both a specific metal ion and an anion using a single molecule highlights the versatility of the this compound scaffold. rsc.org

Photoinduced Electron Transfer (PET) Mechanisms

Ratiometric Fluorescent Probes and Imaging Principles

Ratiometric fluorescent probes are advanced sensing molecules that overcome the limitations of simple intensity-based probes by exhibiting a shift in fluorescence emission wavelength upon interaction with an analyte. rsc.org This method involves measuring the ratio of fluorescence intensities at two different wavelengths, providing a built-in correction for environmental effects and probe concentration, which significantly enhances detection sensitivity and accuracy. rsc.org

This compound is a cornerstone for developing such probes. Its derivatives often operate on the principle of intramolecular charge transfer (ICT). In its ground state, the molecule may have a low fluorescence. However, upon binding to a specific analyte, such as a metal ion or an anion, the electronic properties of the molecule are altered. This change can trigger or modify an ICT process, leading to a new, distinct fluorescence emission band. For example, a probe developed from this compound for hypochlorite (B82951) detection was based on an ICT mechanism. researchgate.net

Probes derived from this aldehyde are particularly effective for detecting weak acid ions like hydrogen sulfide (S²⁻) and silicate (SiO₃²⁻). medchemexpress.euadipogen.com The detection mechanism involves the blocking of ICT, which results in a significant enhancement of fluorescence, allowing for the imaging of these species within living cells. medchemexpress.eu The principle relies on the analyte interacting with the probe, which modulates the electronic push-pull character of the julolidine system and results in a measurable ratiometric response. rsc.orgnih.gov

Table 1: Principles of Ratiometric Probes Based on this compound

PrincipleDescriptionAnalyte InteractionOutcome
Intramolecular Charge Transfer (ICT) The molecule contains electron-donor (julolidine) and electron-acceptor parts. The efficiency of charge transfer between them dictates the fluorescence properties.The analyte binds to the probe, altering the electron density and modifying the ICT pathway.A shift in the emission wavelength or the appearance of a new emission band, allowing for a ratiometric measurement. researchgate.netnih.gov
Analyte-Specific Reaction The aldehyde or hydroxyl group reacts specifically with the target analyte.A chemical reaction, such as the formation of a Schiff base or reaction with H₂S, changes the fluorophore's conjugation and electronic structure.Significant change in fluorescence color and intensity, enabling selective detection. medchemexpress.eumdpi.com
Aggregation-Induced Emission (AIE) Probe molecules are non-emissive when dissolved but become highly fluorescent upon aggregation.The analyte induces the aggregation of the probe molecules.A strong fluorescence signal appears, which can be measured against a dark background. nih.gov

Role as a Key Building Block in Organic Synthesis for Functional Molecules

The aldehyde and hydroxyl functionalities on the rigid julolidine framework make this compound a versatile precursor for a wide range of functional organic molecules. Its derivatives are integral to the development of advanced materials with tailored optical and electronic properties. chemodex.com

Coumarins are a critical class of fluorophores used in various applications, including biological labels and laser dyes. This compound is an excellent starting material for creating novel coumarin (B35378) structures with extended conjugation and strong fluorescence, often synthesized via condensation reactions like the Knoevenagel condensation. nih.govnih.gov

A notable example involves the reaction of this compound with an active methylene (B1212753) compound like ethyl acetoacetate. In a specific synthesis, reacting this compound with ethyl acetate (B1210297) in the presence of a piperidine (B6355638) catalyst yields a highly fluorescent coumarin derivative. chemicalbook.com This reaction typically proceeds by heating the reactants in a solvent such as ethanol (B145695). chemicalbook.com The resulting coumarins incorporate the electron-donating julolidine group, which enhances their quantum yield and shifts their emission to longer wavelengths.

Table 2: Example Synthesis of a Coumarin Derivative

Reactant 1Reactant 2CatalystConditionsProductYieldReference
This compoundEthyl AcetatePiperidineReflux in ethanol for 6 hoursCoumarin Derivative79% chemicalbook.com

The term chromophore refers to the part of a molecule responsible for its color and optical properties. By chemically modifying this compound, researchers can synthesize advanced chromophores with properties suitable for applications like organic light-emitting diodes (OLEDs). d-nb.info

For instance, condensing this compound with various aromatic amines, such as 4,5-dimethyl-1,2-phenylenediamine, produces highly fluorescent Schiff bases. d-nb.info These materials can exhibit solid-state emission in different colors depending on the specific chemical groups attached. One such derivative, featuring a donor-acceptor structure, was reported to have HOMO and LUMO energy levels of -5.7 eV and -3.2 eV, respectively, resulting in a band gap of 2.5 eV, making it suitable as an emitter in OLED devices. d-nb.info

The strong electron-donating nature and photophysical properties of the julolidine scaffold make its derivatives prime candidates for use in photoconductive and optoelectronic materials. researchgate.net These materials change their electrical conductivity when exposed to light, a property essential for devices like photodetectors and photoreceptors.

Derivatives of this compound, particularly the Schiff bases developed for OLEDs, can be incorporated into thin films. d-nb.info The intramolecular charge transfer characteristics of these molecules are crucial for generating charge carriers (electrons and holes) upon light absorption, which is the fundamental process behind photoconductivity. The rigid and planar structure of these molecules facilitates intermolecular interactions and charge transport within the material, which is a key requirement for high-performance optoelectronic devices. d-nb.info

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a molecular dye to absorb sunlight. d-nb.infomdpi.com The properties of the dye are critical to the cell's efficiency. Julolidine-based compounds are used to construct sensitizer (B1316253) dyes for DSSCs due to their strong light absorption in the visible spectrum and excellent electron-donating capabilities. researchgate.net

Integration into Photoconductive and Optoelectronic Materials

Supramolecular Chemistry and Molecular Recognition Based on this compound

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. embl.de A key aspect of this field is molecular recognition, where a host molecule is designed to selectively bind a specific guest molecule or ion. embl.de

This compound is a powerful platform for designing host molecules for molecular recognition. The aldehyde group is readily converted into a Schiff base by reacting it with an amine, creating a flexible binding pocket for a target guest. mdpi.commdpi.com The julolidine unit acts as a signaling component, producing a change in fluorescence or color upon binding.

These chemosensors have been developed for the selective detection of various species. For example, a Schiff base sensor derived from this aldehyde was used to detect Manganese (Mn²⁺) ions, which induced a distinct color change and alterations in its UV-Vis absorption spectrum. mdpi.com Similarly, another derivative was prepared for the selective detection of Cobalt (Co²⁺) ions, which caused a decrease in absorption at one wavelength and an increase at others due to ligand-to-metal charge transfer. nih.gov Beyond metal ions, these systems are also highly effective at detecting anions like hydrogen sulfide, where the probe's interaction with the ion leads to a significant and selective fluorescence enhancement. adipogen.comchemodex.combiomol.com

Table 3: Molecular Recognition Applications

Target AnalyteReceptor TypePrinciple of DetectionReference
Hydrogen Sulfide (H₂S) Aldehyde-based probepH-sensitive fluorescence enhancement via blocking of ICT. medchemexpress.euchemodex.com
Silicate (SiO₃²⁻) Aldehyde-based probeSelective fluorescence enhancement. adipogen.comchemodex.com
Aluminum (Al³⁺) Schiff base complexFormation of a stable complex that perturbs the fluorophore, enabling selective monitoring. kisti.re.kr
Manganese (Mn²⁺) Schiff base complexCoordination with the receptor leads to a visible color change and shifts in the UV-Vis spectrum. mdpi.com
Cobalt (Co²⁺) Schiff base complexBinding induces Ligand-to-Metal Charge Transfer (LMCT), resulting in ratiometric changes in absorbance. nih.gov

Formation of Metal-Ligand Coordination Complexes

This compound is an exceptional building block for creating sophisticated ligands, primarily Schiff bases, which exhibit a strong affinity for various metal ions. The aldehyde group readily undergoes condensation reactions with primary amines to form an imine linkage (-C=N-), while the adjacent hydroxyl group acts as a coordination site. This arrangement allows for the formation of stable chelate rings with metal ions, a fundamental principle in coordination chemistry.

Research has demonstrated the versatility of ligands derived from this aldehyde in coordinating with a range of metal ions. The resulting metal-ligand complexes often display unique photophysical properties, such as enhanced fluorescence or distinct color changes, making them highly effective for chemical sensing applications. For instance, a Schiff base chemosensor synthesized through the condensation of 8-hydroxyjulolidine-9-carboxaldehyde and 2-hydrazinylpyridine has been shown to form coordination complexes with several first-row transition metals. acs.org Similarly, a derivative formed with benzhydrazide was developed as a multifunctional receptor for the detection of aluminum ions (Al³⁺) in aqueous solutions. rsc.org

The coordination process is highly dependent on factors such as the choice of metal ion, the solvent system, and the pH, which influence the final geometry and stability of the complex. nih.gov The interaction between a Schiff base ligand derived from 8-hydroxyjulolidine-9-carboxaldehyde and copper ions (Cu²⁺) was found to result in a 1:1 metal-to-ligand binding stoichiometry. researchgate.net This precise complexation leads to a significant and observable colorimetric response. researchgate.net

The table below summarizes notable research findings on metal-ligand coordination complexes derived from this compound.

Derivative TypeTarget Metal Ion(s)Key Research FindingCitation
Schiff Base with BenzhydrazideAl³⁺Exhibited an excellent selective fluorescence response toward Al³⁺ in aqueous media. rsc.org
Schiff Base with 2-HydrazinylpyridineCo²⁺, Ni²⁺, Cu²⁺, Zn²⁺Developed as a versatile chemosensor for the colorimetric or fluorescent detection of multiple metal ions. acs.org
Schiff Base with 1,8-DiaminonaphthaleneCu²⁺Formed a 1:1 complex with Cu²⁺, enabling highly efficient colorimetric detection in aqueous methanol (B129727) mixtures. researchgate.net
Schiff Base with 1,3-Diamino-2-propanolMn²⁺The ligand-metal interaction resulted in a distinct color change, detectable by the naked eye. nih.gov
Schiff Base with Furan GroupZn²⁺Demonstrated pronounced fluorescence enhancement upon complexation with Zn²⁺, showing high selectivity over other ions like Cd²⁺. researchgate.net

Directed Self-Assembly of Functional Architectures

Directed self-assembly is a process where components spontaneously organize into ordered structures through specific, non-covalent interactions. This compound and its derivatives are excellent candidates for this bottom-up approach to fabricating functional materials. The formation of metal-ligand coordination complexes, as discussed previously, is itself a powerful example of directed self-assembly, where the coordination geometry of the metal ion dictates the spatial arrangement of the ligands. nih.gov

Beyond metal coordination, other intermolecular forces associated with julolidine derivatives contribute to the formation of larger, supramolecular architectures. In the solid state, derivatives of julolidine are known to form stable crystal lattices through a combination of hydrogen bonds, π–π stacking, and other weak interactions. iucr.org For example, the crystal packing of a polysubstituted julolidine derivative was stabilized by hydrogen bonds and C-H∙∙∙∙π interactions, resulting in a tetramer-like assembly that extends throughout the crystal. iucr.org

The inherent fluorescence of the julolidine moiety is often preserved or enhanced within these self-assembled systems. researchgate.net This property is crucial for the development of functional materials with applications in optoelectronics and sensor technology. The rigid structure of the julolidine core ensures that the functional parts of the molecule maintain their freedom for intramolecular rotation even when tightly assembled, such as in a monolayer film. researchgate.net This controlled molecular motion within a larger assembly is a key aspect of designing intelligent nanoarchitectonics. researchgate.net The strategic design of these molecules allows for the creation of materials where the collective properties of the assembled architecture are superior to those of the individual molecules.

Host-Guest Chemistry Approaches

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. The host is designed with a cavity or binding site that is sterically and electronically complementary to the guest. Derivatives of this compound have been extensively developed as hosts for the selective recognition of various ionic and molecular guests.

The primary application of this principle is in the development of chemosensors. The aldehyde is typically converted into a more complex ligand (the host) which can selectively bind a target guest, such as a metal cation or an anion. rsc.org This binding event triggers a measurable signal, most often a change in the host's fluorescence or color.

A prominent example is a multifunctional Schiff base derived from 8-hydroxyjulolidine-9-carboxaldehyde and benzhydrazide, which acts as a host for both aluminum ions (Al³⁺) and cyanide anions (CN⁻). rsc.org While it detects Al³⁺ through fluorescence, it shows a distinct and selective colorimetric response to CN⁻, demonstrating its ability to host different guests through different recognition mechanisms. rsc.org The unmodified this compound itself can act as a host, exhibiting a pH-sensitive response that allows for the selective detection of hydrogen sulfide (H₂S) and silicate ions in aqueous solutions. adipogen.commedchemexpress.euchemodex.com The binding of these weak acid salts to the aldehyde host blocks an intramolecular charge transfer (ICT) process, resulting in a significant enhancement of fluorescence. medchemexpress.eu

The table below details examples of host-guest systems involving this compound and its derivatives.

Host Molecule (Derivative of this compound)Guest SpeciesPrinciple of DetectionCitation
(E)-N'-((8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)benzohydrazideAl³⁺Fluorescence enhancement upon binding. rsc.org
(E)-N'-((8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)benzohydrazideCN⁻Selective colorimetric response (colorless to yellow). rsc.org
This compoundS²⁻ (from H₂S)pH-sensitive fluorescence enhancement. adipogen.commedchemexpress.eu
This compoundSiO₃²⁻pH-sensitive fluorescence enhancement. medchemexpress.eu
Schiff base with 2-hydrazinylpyridineZn²⁺Fluorescence enhancement for imaging in biological systems. acs.org

Structure Property Relationships and Rational Design of 8 Hydroxyjulolidine 9 Aldehyde Derivatives

Correlating Structural Modifications with Spectroscopic Properties

The spectroscopic properties of 8-hydroxyjulolidine-9-aldehyde derivatives are intricately linked to their molecular structure. Modifications to the core julolidine (B1585534) framework or its substituents can lead to significant shifts in absorption and emission spectra.

The rigid, fused-ring structure of the julolidine moiety contributes to the inherent fluorescence of these compounds by restricting intramolecular motion. nih.gov Introducing different functional groups can modulate the electronic distribution within the molecule, thereby influencing its photophysical behavior. For instance, the hydroxyl group at the 8-position and the aldehyde group at the 9-position play a key role in the molecule's intramolecular charge transfer (ICT) characteristics. medchemexpress.eumedchemexpress.com

The electron-donating nature of the julolidine nitrogen and the electron-withdrawing character of the aldehyde group create a push-pull system. Structural modifications that enhance this push-pull effect, such as the introduction of stronger electron-donating or withdrawing groups, can lead to a red-shift in the absorption and emission spectra. Conversely, alterations that disrupt this conjugation or reduce the electronic push-pull character can result in a blue-shift.

Research on related julolidine derivatives has demonstrated that fusing the julolidine moiety with other aromatic systems, like anthracene (B1667546), can significantly red-shift both absorption and emission wavelengths and enhance the fluorescence quantum yield. nih.govrsc.org For example, a julolidine-fused anthracene derivative exhibited a maximum absorption at 450 nm and a maximum emission at 518 nm, a substantial shift compared to the parent anthracene molecule. nih.govrsc.org

The following table summarizes the effects of structural modifications on the spectroscopic properties of julolidine derivatives based on established principles:

Structural ModificationEffect on Spectroscopic PropertiesRationale
Extension of π-conjugation Red-shift in absorption and emissionDecreases the HOMO-LUMO energy gap
Introduction of Electron-Donating Groups (EDGs) Generally leads to a red-shiftEnhances the push-pull character, lowering the excitation energy
Introduction of Electron-Withdrawing Groups (EWGs) Can lead to a red-shift, depending on positionStrengthens the intramolecular charge transfer (ICT)
Increased Structural Rigidity Higher fluorescence quantum yieldReduces non-radiative decay pathways by limiting molecular vibrations and rotations
Disruption of Planarity Blue-shift and decreased quantum yieldHinders effective π-orbital overlap and intramolecular charge transfer

Tuning Reactivity and Selectivity through Chemical Derivatization

The chemical reactivity of this compound is primarily governed by its aldehyde and hydroxyl functional groups. Derivatization of these groups allows for the tuning of the molecule's reactivity and selectivity, enabling the synthesis of new compounds with specific functionalities.

The aldehyde group is susceptible to a variety of chemical transformations, including:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents.

Reduction: The aldehyde can be reduced to an alcohol.

Condensation Reactions: The aldehyde readily undergoes condensation reactions, such as Schiff base formation, with primary amines. mdpi.com This reactivity is fundamental to the synthesis of many chemosensors, where the julolidine aldehyde is reacted with various amine-containing compounds to create specific binding sites for target analytes. mdpi.com

The hydroxyl group can also be derivatized, for instance, through etherification or esterification, to modify the molecule's solubility and electronic properties. The presence of both the hydroxyl and aldehyde groups allows for the formation of intramolecular hydrogen bonds, which can influence the compound's conformation and reactivity. smolecule.com

The selectivity of this compound derivatives as sensors is often achieved by designing a specific binding pocket through derivatization. For example, Schiff base derivatives have been synthesized to act as selective fluorescent sensors for metal ions like Al³⁺ and Co²⁺. rsc.orgnih.gov The reaction of this compound with different hydrazides has also been explored to create sensors for various ions. researchgate.net

Strategies for Enhancing Fluorescent Quantum Yield and Stokes Shift

A high fluorescent quantum yield and a large Stokes shift are desirable properties for fluorescent probes to maximize signal-to-noise ratio and minimize self-quenching. nih.gov Several strategies can be employed in the rational design of this compound derivatives to enhance these photophysical parameters.

Enhancing Quantum Yield:

The fluorescence quantum yield is the ratio of emitted photons to absorbed photons. A key strategy to increase quantum yield is to minimize non-radiative decay pathways. This can be achieved by:

Increasing Structural Rigidity: The fused ring system of julolidine already provides a degree of rigidity. nih.gov Further rigidification of the molecular structure, for example, by creating more fused rings or introducing bulky groups that restrict bond rotation, can lead to a significant increase in quantum yield. nih.gov

Suppressing Photoinduced Electron Transfer (PeT): In some derivatives, fluorescence can be quenched by PeT. By carefully selecting substituents and controlling the electronic properties of the molecule, PeT can be suppressed, leading to enhanced fluorescence.

Increasing Stokes Shift:

The Stokes shift is the difference in wavelength between the maximum of the absorption and the maximum of the emission spectra. A large Stokes shift is advantageous as it reduces the overlap between absorption and emission spectra, which is crucial for sensitive detection. Strategies to increase the Stokes shift include:

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the hydroxyl and aldehyde groups in close proximity in this compound derivatives can facilitate ESIPT. This process involves the transfer of a proton in the excited state, leading to a large Stokes shift.

Twisted Intramolecular Charge Transfer (TICT): In molecules with rotatable bonds, a TICT state can form in the excited state, which is often associated with a large Stokes shift. While the julolidine core is rigid, derivatization with flexible groups can introduce this possibility.

Introducing Vibronic Structures: Appending certain moieties, such as a 1,4-diethyl-decahydro-quinoxaline (DQ), to a fluorophore has been shown to be a general method to significantly increase the Stokes shift by introducing a vibronic backbone. nih.gov

Research on rhodol derivatives, which share structural similarities with julolidine-based dyes, has shown that even small structural changes can significantly impact the Stokes shift. nih.gov

Comparative Analysis with Structurally Related Julolidine Compounds

To better understand the structure-property relationships of this compound, it is insightful to compare it with other structurally related julolidine compounds.

Interactive Data Table: Comparison of Julolidine Derivatives

CompoundKey Structural Difference from this compoundImpact on Properties
Julolidine-9-carboxaldehyde Lacks the 8-hydroxyl group. Reduced polarity and hydrogen bonding capability. The absence of the hydroxyl group can affect its use in applications requiring pH sensitivity or specific metal chelation.
8-Hydroxyjulolidine (B559601) Lacks the 9-aldehyde group.Less reactive in terms of condensation reactions. Primarily used as a building block for further functionalization. chemsrc.com
9-(2,2-Dicyanovinyl)julolidine (DCVJ) Has a dicyanovinyl group instead of an aldehyde. researchgate.netExhibits properties of a molecular rotor, with fluorescence highly sensitive to the viscosity of the environment. researchgate.netnih.gov The electron-withdrawing dicyanovinyl group enhances intramolecular charge transfer.
Julolidine-fused Anthracene Fused with an anthracene moiety. nih.govShows significantly red-shifted absorption and emission spectra and a higher quantum yield compared to the parent anthracene. nih.govrsc.org

This comparative analysis highlights how the presence and nature of functional groups on the julolidine scaffold dictate the physicochemical properties and potential applications of the resulting compounds. The unique combination of the hydroxyl and aldehyde groups in this compound makes it a particularly valuable precursor for the development of chemosensors and fluorescent probes. medchemexpress.eu

Future Perspectives and Emerging Research Directions for 8 Hydroxyjulolidine 9 Aldehyde

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing 8-hydroxyjulolidine-9-aldehyde exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic protocols. Current methods include the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride, the Duff reaction with hexamine, and multi-step sequences involving cyclization and formylation.

Emerging research directions could involve:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents and catalysts to replace hazardous reagents like phosphorus oxychloride and solvents like dioxane.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its derivatives. This could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, as demonstrated in the synthesis of Schiff base derivatives from this aldehyde, could be expanded to the primary synthesis of the core molecule itself. acs.org

Alternative Oxidation Methods: Exploring more efficient and selective oxidation of precursor molecules like 8-hydroxyjulolidine-9-methyl using catalysts other than selenium dioxide could provide higher yields and simpler purification.

Synthetic MethodKey ReagentsReported Yield/PurityPotential Future Improvement
Vilsmeier-Haack Reaction8-hydroxyjulolidine (B559601), DMF, POCl₃Up to 94% Replacement of hazardous POCl₃ with a solid acid catalyst.
Duff Reaction8-hydroxyjulolidine, Hexamine, Acetic AcidData not specified Optimization for higher yield and reduced reaction time.
Riemer-Tiemann ReactionHydroxylated julolidine (B1585534), Chloroform (B151607), Base~40-50% purity Development of alternative formylation that avoids chlorinated solvents.
Oxidation of Methyl Group8-hydroxyjulolidine-9-methyl, SeO₂Data not specified Catalytic aerobic oxidation to avoid stoichiometric heavy metal oxidants.

Exploration of Unconventional Chemical Reactivity

The reactivity of this compound is typically dominated by its aldehyde group, which readily undergoes condensation reactions to form Schiff bases and other derivatives. nih.govmdpi.com However, the constrained julolidine core imparts unusual electronic properties that are yet to be fully exploited. nih.goviucr.org

Future research could explore:

Organocatalysis: Investigating the potential of the julolidine nitrogen and the phenolic hydroxyl group to act in concert as an organocatalyst for various chemical transformations.

Photochemical Reactions: Studying the behavior of the compound under photochemical conditions to unlock novel reaction pathways, potentially leveraging its fluorescent properties.

Electrochemical Synthesis: Using electrochemical methods to mediate the oxidation or reduction of the molecule, offering a green alternative for synthesizing derivatives.

Dual Reactivity: Further exploring the dual role of julolidine derivatives as both a hydride donor and a π-nucleophile, a unique reactivity pattern that enables efficient condensation reactions. researchgate.net

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the structural and electronic properties of this compound. nih.goviucr.org Studies have compared calculated geometrical parameters with experimental X-ray diffraction data and determined properties like the HOMO-LUMO gap. nih.goviucr.org

The next frontier in computational research includes:

Predictive Modeling: Employing advanced DFT functionals, such as CAM-B3LYP, to more accurately predict excited-state properties and non-linear optical characteristics of new materials derived from this scaffold. researchgate.net

Machine Learning: Developing machine learning models trained on computational and experimental data to rapidly predict the properties (e.g., fluorescence wavelength, ion selectivity) of virtual libraries of this compound derivatives, accelerating the discovery of new functional molecules.

QM/MM Simulations: Using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to model the behavior of probes in complex biological environments, such as interacting with specific proteins or embedded within a cell membrane. This can help elucidate sensing mechanisms and design probes with improved biocompatibility and target specificity.

Computational MethodApplication for this compoundFuture Research Goal
Density Functional Theory (DFT)Geometry optimization, HOMO-LUMO gap calculation, comparison with crystal structure. nih.goviucr.orgScreening for derivatives with tailored electronic properties.
Molecular DockingSimulating interactions with biological targets like proteins. Predicting binding affinities for new enzyme inhibitors or cellular probes.
QM/MM SimulationsElucidating reaction mechanisms in complex systems. Modeling probe behavior and sensing mechanisms within live cells.
Time-Dependent DFT (TD-DFT)Predicting absorption spectra. Designing new fluorescent probes with specific excitation/emission profiles.

Integration into Miniaturized Analytical Devices and Lab-on-a-Chip Systems

This compound is a precursor for chemosensors used to detect various analytes, including metal ions and biologically relevant small molecules. nih.govadipogen.comresearchgate.net A significant future direction is the incorporation of these sensing capabilities into portable and automated analytical platforms.

Emerging research opportunities include:

Paper-Based Sensors: Developing low-cost, disposable paper-based microfluidic devices impregnated with this compound or its derivatives for rapid, colorimetric detection of contaminants like copper in water samples. researchgate.net

Lab-on-a-Chip (LOC) Devices: Immobilizing the compound or its sensor derivatives onto the surface of microfluidic channels to create reusable, highly sensitive LOC systems for real-time environmental monitoring or point-of-care diagnostics.

Fluorescent Nanofibers: Incorporating the molecule into electrospun nanofibers to create solid-state fluorescent sensors with high surface area and enhanced sensitivity for vapor-phase detection of analytes.

High-Throughput Screening for New Functional Materials and Probes

The utility of this compound as a versatile building block makes it an ideal candidate for combinatorial chemistry and high-throughput screening (HTS). chemodex.com While derivatives of julolidine have been used in HTS to measure membrane viscosity, the full potential of this specific aldehyde as a starting scaffold has not been realized.

Future research endeavors will likely focus on:

Combinatorial Libraries: Synthesizing large libraries of compounds by reacting this compound with a diverse range of amines, active methylene (B1212753) compounds, and other reagents.

HTS for Ion Sensing: Screening these libraries against a wide array of metal ions and anions to discover new selective and sensitive colorimetric or fluorescent probes. researchgate.netrsc.org

Bioimaging Probes: Using HTS to identify derivatives that can selectively accumulate in specific organelles or respond to changes in the cellular microenvironment (e.g., pH, viscosity, redox state), building on its known use as a probe for hydrogen sulfide (B99878) in live cells. adipogen.commedchemexpress.eu

Materials Discovery: Screening for derivatives with unique photophysical properties suitable for applications in material science, such as organic light-emitting diodes (OLEDs) or non-linear optical materials. nih.gov

Q & A

Q. Q1. What are the optimal synthetic routes for HJ9A, and how can purity be maximized during synthesis?

Methodological Answer: HJ9A is commonly synthesized via formylation of 8-hydroxyjulolidine using reagents like N,N-dimethylformamide (DMF) under controlled conditions, achieving yields up to 94% . To ensure purity:

  • Use HPLC or NMR to monitor reaction progress and confirm the absence of byproducts (e.g., unreacted starting materials).
  • Purify via recrystallization (ethanol/water mixtures are effective) .
  • Validate purity (>98%) using melting point analysis (69–73°C) and UV-Vis spectroscopy .

Q. Q2. How do solvent systems influence HJ9A’s stability and solubility for experimental applications?

Methodological Answer: HJ9A is soluble in polar aprotic solvents (DMSO, DMF) but exhibits limited solubility in aqueous buffers . Stability testing should include:

  • pH-dependent studies : HJ9A’s aldehyde group is reactive under basic conditions, necessitating buffered solutions (pH 6–8) for biological assays.
  • Light sensitivity : Store at +4°C in amber vials to prevent photodegradation .

Q. Q3. What spectroscopic techniques are critical for characterizing HJ9A’s structure and reactivity?

Methodological Answer:

  • FT-IR : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and aldehyde (-CHO, ~1700 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign peaks for julolidine’s aromatic protons (δ 6.5–7.5 ppm) and the aldehyde proton (δ 9.8–10.2 ppm) .
  • Mass spectrometry (MS) : Validate molecular weight (217.26 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. Q4. How does HJ9A function as a pH-sensitive probe for hydrogen sulfide (H₂S) detection in live cells?

Methodological Answer: HJ9A’s aldehyde group reacts with H₂S to form a thioaldehyde adduct, inducing a fluorescence shift. Key steps:

  • Competition assays : Test selectivity against other anions (e.g., NO₂⁻, SO₄²⁻) using fluorescence quenching in PBS buffers .
  • Live-cell imaging : Incubate HJ9A (10–50 µM) with HEK-293 or HeLa cells, and monitor emission at λex/λem = 360/450 nm .
  • pH calibration : Perform titrations (pH 4–9) to establish detection limits (reported sensitivity: ~1 µM H₂S) .

Q. Q5. What computational models explain HJ9A’s electronic transitions and binding mechanisms?

Methodological Answer:

  • DFT calculations : Optimize HJ9A’s geometry using Gaussian09 (B3LYP/6-31G*) to predict absorption spectra and HOMO-LUMO gaps.
  • Molecular docking : Simulate HJ9A’s interaction with H₂S-binding proteins (e.g., cystathionine β-synthase) using AutoDock Vina .

Q. Q6. How can conflicting data on HJ9A’s fluorescence quantum yield be resolved?

Methodological Answer: Discrepancies in quantum yield (Φ) often arise from solvent polarity or calibration standards. Mitigation strategies:

  • Use quinine sulfate (Φ = 0.55 in 0.1 M H₂SO₄) as a reference for absolute Φ calculations.
  • Control solvent effects by comparing Φ in DMSO vs. aqueous buffers .

Q. Q7. What strategies improve HJ9A’s selectivity for silicate ions in environmental samples?

Methodological Answer:

  • Chelation studies : Introduce masking agents (e.g., EDTA) to suppress interference from metal ions (Fe³⁺, Al³⁺).
  • Derivatization : Modify HJ9A’s julolidine core with electron-withdrawing groups (e.g., -NO₂) to enhance silicate binding .

Q. Q8. How can HJ9A be functionalized for synthesizing fluorescent coumarin derivatives?

Methodological Answer:

  • Aldol condensation : React HJ9A with active methylene compounds (e.g., malononitrile) under basic conditions to form coumarin scaffolds.
  • Click chemistry : Attach azide-functionalized HJ9A to alkyne-bearing fluorophores via Cu(I)-catalyzed cycloaddition .

Data Contradiction Analysis

Q. Q9. Why do different studies report varying melting points for HJ9A?

Critical Analysis: Reported melting points (69–73°C) may vary due to:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) can yield distinct crystal forms.
  • Purity : Impurities from incomplete synthesis (e.g., residual DMF) lower observed melting points .

Q. Q10. How should researchers address discrepancies in HJ9A’s toxicity profile?

Critical Analysis: While HJ9A is classified as Xi (irritant) , conflicting toxicity data may stem from:

  • Assay variability : Use standardized protocols (e.g., OECD 423) for acute oral toxicity in murine models.
  • Metabolite analysis : Identify degradation products (e.g., oxidized aldehyde) via LC-MS to assess bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.